3-(5-Formylthiophen-2-yl)benzoic acid is an organic compound characterized by its unique structure, which includes a thiophene ring and a benzoic acid moiety. Its molecular formula is C₁₂H₈O₃S, and it has a molecular weight of approximately 232.26 g/mol . The compound features a formyl group (-CHO) attached to the thiophene ring, contributing to its reactivity and potential applications in various fields.
-(5-Formyl-thiophen-2-yl)-benzoic acid is an organic compound, and its synthesis has been reported in several scientific publications. Researchers have employed various methods for its preparation, including:
Following the synthesis, researchers use various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to characterize the structure and purity of the obtained product [, ].
Research indicates that compounds similar to 3-(5-formylthiophen-2-yl)benzoic acid exhibit various biological activities, including:
The synthesis of 3-(5-formylthiophen-2-yl)benzoic acid can be achieved through several methods:
3-(5-formylthiophen-2-yl)benzoic acid has potential applications in various fields:
Studies on the interactions of 3-(5-formylthiophen-2-yl)benzoic acid with biomolecules are crucial for understanding its biological mechanisms. Research may focus on:
Several compounds share structural similarities with 3-(5-formylthiophen-2-yl)benzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Thiophenecarboxylic Acid | C₇H₆O₂S | Lacks the formyl group; simpler structure |
| 5-Methylthiophene-2-carboxylic Acid | C₉H₈O₂S | Contains a methyl group; altered reactivity |
| 4-(5-Thienyl)benzoic Acid | C₁₂H₈O₂S | Different substitution pattern on the benzene ring |
3-(5-formylthiophen-2-yl)benzoic acid stands out due to its specific combination of a formyl group and a benzoic acid moiety, which enhances its reactivity and potential biological activities compared to simpler thiophene derivatives. Its dual functionality offers diverse pathways for
The IUPAC name 3-(5-formylthiophen-2-yl)benzoic acid reflects its structural components:
Alternative names include 3-(5-formyl-2-thienyl)benzoic acid and 5-(3-carboxyphenyl)thiophene-2-carboxaldehyde.
The compound’s planar structure is confirmed by its aromatic thiophene and benzene rings. Spectroscopic data (e.g., NMR, IR) align with the presence of aldehyde and carboxylic acid functional groups.
3-(5-formylthiophen-2-yl)benzoic acid is an organic compound with the molecular formula C₁₂H₈O₃S and a molecular weight of 232.26 g/mol [1] [2] [3]. The compound consists of a benzoic acid moiety substituted at the meta position with a 5-formylthiophen-2-yl group, creating a conjugated aromatic system that combines both thiophene and benzene ring structures [1] [4].
The structural architecture of this compound features three distinct functional components: a thiophene ring bearing a formyl substituent at the 5-position, a benzene ring with a carboxylic acid group, and the connecting bond between the thiophene 2-position and the benzene 3-position [1] [5]. The International Union of Pure and Applied Chemistry name for this compound is 3-(5-formylthiophen-2-yl)benzoic acid [1] [3].
Table 1: Molecular Descriptors of 3-(5-formylthiophen-2-yl)benzoic acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₈O₃S | [1] [2] |
| Molecular Weight | 232.26 g/mol | [1] [2] |
| Exact Mass | 232.01900 | [6] |
| Polar Surface Area | 82.61 Ų | [6] |
| LogP | 2.92580 | [6] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Rotatable Bonds | 3 | [7] |
The canonical Simplified Molecular Input Line Entry System representation is OC(=O)C1C=C(C=CC=1)C1=CC=C(C=O)S1, while the International Chemical Identifier key is VIKAAKFSYUCLTJ-UHFFFAOYSA-N [1] [2] [3]. The compound exhibits a planar conjugated system that facilitates electron delocalization across the thiophene and benzene rings [8] [9].
The crystallographic properties of 3-(5-formylthiophen-2-yl)benzoic acid reveal important structural information about its solid-state organization. The compound exhibits a melting point range of 251-257°C, indicating strong intermolecular interactions in the crystalline state [10]. Alternative literature sources report a melting point of 254°C, confirming the thermal stability of the compound [11].
Computational studies on related thiophene-benzoic acid derivatives have demonstrated that the dihedral angle between the thiophene and benzene rings typically ranges from 20° to 27°, which is characteristic of conjugated biaryl systems [9]. This moderate twist angle is beneficial for electronic applications as it provides a balance between conjugation and steric effects [8] [9].
Table 2: Physical Properties and Crystallographic Information
| Property | Value | Reference |
|---|---|---|
| Melting Point | 251-257°C | [10] |
| Alternative Melting Point | 254°C | [11] |
| Physical State | Solid powder | [10] [12] |
| Typical Dihedral Angle (Thiophene-Benzene) | 20-27° | [9] |
| Storage Temperature | 2-8°C | [6] |
The molecular conformation in the solid state is influenced by intermolecular hydrogen bonding interactions involving the carboxylic acid functionality and potential π-π stacking interactions between the aromatic systems [13]. The presence of both electron-donating thiophene and electron-accepting formyl and carboxyl groups creates a donor-acceptor system that affects the overall electronic distribution and molecular packing [14] [8].
Conformational analysis studies indicate that the compound adopts a relatively planar structure with the formyl group coplanar with the thiophene ring due to conjugation effects [8] [9]. The carboxylic acid group can adopt different conformations relative to the benzene ring, with the dihedral angle typically ranging from 0° to 30° depending on crystal packing forces [13].
The Vilsmeier-Haack formylation stands as one of the most versatile and widely employed methods for introducing formyl groups into thiophene systems. This electrophilic aromatic substitution reaction utilizes the chloromethyleniminium salt formed from dimethylformamide and phosphoryl chloride to achieve selective formylation at electron-rich positions of the thiophene ring [1] [2].
The mechanism of Vilsmeier-Haack formylation proceeds through the initial formation of the Vilsmeier reagent, where dimethylformamide reacts with phosphoryl chloride to generate the highly electrophilic chloromethyleniminium chloride species. This reagent exhibits exceptional selectivity for the 5-position of 2-substituted thiophenes, making it particularly valuable for the synthesis of 5-formylthiophene derivatives [3].
Recent mechanistic studies have revealed that the reaction selectivity is governed by the electron density distribution within the thiophene ring system. The 2- and 5-positions accumulate greater negative charge density compared to the 3- and 4-positions, with the sulfur atom bearing a partial positive charge. This electronic distribution pattern directs the electrophilic attack preferentially to the 5-position when the 2-position is already substituted [4] [3].
The Vilsmeier-Haack formylation demonstrates remarkable substrate scope, accommodating various substitution patterns on both thiophene and benzene rings. For 3-methoxybenzo[b]thiophene substrates, moderate temperature conditions effectively produce 2-formyl-3-methoxybenzo[b]thiophene, while 4-methoxybenzo[b]thiophene undergoes formylation in the benzene ring to afford 7-formyl-4-methoxybenzo[b]thiophene [4].
| Substrate | Reagents | Temperature | Product | Yield |
|---|---|---|---|---|
| 3-Methoxybenzo[b]thiophene [4] | DMF/POCl₃ | Moderate | 2-Formyl derivative | Good |
| Electron-rich 2-chlorothiophenes [5] [6] | DMF/POCl₃ | 50-100°C | ipso-Formylation products | 70-85% |
| Thiophene derivatives [1] [2] | N-methylformanilide/POCl₃ | 70°C | 5-Formyl derivatives | Variable |
A particularly noteworthy development involves the ipso-formylation of electron-rich, 3,4-push-pull-substituted 2-chlorothiophenes under Vilsmeier-Haack conditions. This transformation represents a novel variant where the formyl group directly replaces the chlorine substituent, providing access to previously challenging structural motifs [5] [6].
Contemporary research has expanded the scope of Vilsmeier-Haack formylation through the development of modified protocols. The use of N-methylformanilide as an alternative to dimethylformamide has proven particularly effective for certain thiophene substrates, offering improved selectivity and reduced side product formation [1] [2].
The reaction demonstrates extraordinary sensitivity to substituent effects, with electron-withdrawing groups significantly diminishing reactivity while electron-donating substituents enhance formylation efficiency. This electronic dependence can be exploited for regioselective synthesis, particularly in polysubstituted systems where multiple reactive sites exist [3].
The choice of solvent system profoundly influences both reaction rate and selectivity in Vilsmeier-Haack formylations. Chloroform has emerged as the preferred medium for many thiophene formylations, providing optimal balance between reactivity and selectivity. The reaction rate shows minimal dependence on solvent polarity, suggesting that the rate-determining step involves intramolecular reorganization rather than charge separation [3].
Temperature control represents another critical parameter, with many reactions requiring careful optimization to balance conversion efficiency against side product formation. Lower temperatures generally favor cleaner reaction profiles but may require extended reaction times to achieve complete conversion [4] [3].
Nucleophilic aromatic substitution provides a complementary approach to electrophilic methodologies, offering unique opportunities for installing functional groups through displacement reactions. This strategy proves particularly valuable for constructing complex substitution patterns that would be challenging to achieve through conventional electrophilic pathways [7] [8] [9].
Nucleophilic aromatic substitution proceeds via an addition-elimination mechanism, fundamentally distinct from the concerted processes observed in aliphatic systems. The reaction initiates with nucleophilic attack on the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This intermediate subsequently eliminates the leaving group to restore aromaticity [10] [11].
The formation of Meisenheimer complexes represents the rate-determining step in most nucleophilic aromatic substitutions. These intermediates can often be isolated and characterized, providing valuable mechanistic insights. The stability of these complexes correlates directly with the electron-withdrawing ability of substituents present on the aromatic ring [9] [10].
Successful nucleophilic aromatic substitution requires significant electronic activation of the aromatic ring through electron-withdrawing substituents. Nitro groups positioned ortho or para to the leaving group provide optimal activation, as demonstrated by the facile reaction of 2,4,6-trinitrochlorobenzene with hydroxide ion at room temperature [10].
| Substrate | Nucleophile | Conditions | Mechanism | Activation |
|---|---|---|---|---|
| 2,4,6-Trinitrochlorobenzene [10] | OH⁻ | Room temperature | Addition-elimination | Excellent |
| p-Chloronitrobenzene [12] [10] | OH⁻ | 130°C | Meisenheimer complex | Good |
| Electron-deficient aryl halides [7] [8] | Various | Elevated temperature | Addition-elimination | Variable |
The positional relationship between activating groups and leaving groups critically determines reaction efficiency. Meta-positioned electron-withdrawing substituents provide minimal activation because they cannot stabilize the negative charge through resonance delocalization [12] [10].
The choice of nucleophile significantly influences both reaction rate and product selectivity. Hydroxide ion, ammonia, and primary amines represent the most commonly employed nucleophiles, each offering distinct advantages for specific synthetic applications [7] [8] [11].
Strongly basic nucleophiles generally provide the highest reaction rates but may lead to competing elimination reactions or nucleophile decomposition under harsh reaction conditions. Moderately basic nucleophiles often represent optimal choices, balancing reactivity with selectivity and stability considerations [9] [11].
Solvent selection plays a crucial role in optimizing nucleophilic aromatic substitution reactions. Polar aprotic solvents typically provide the best reaction environments, enhancing nucleophile reactivity while stabilizing charged intermediates. Dimethyl sulfoxide and dimethylformamide represent particularly effective choices for many transformations [13] [8].
Temperature optimization requires careful consideration of competing pathways and substrate stability. While elevated temperatures generally accelerate reaction rates, they may also promote undesired side reactions or substrate decomposition. Systematic optimization studies often reveal optimal temperature windows that maximize product formation while minimizing byproduct generation [12] [10].
The oxidative transformation of alkyl side chains to carboxylic acid functionality represents one of the most reliable methods for introducing carboxyl groups into aromatic systems. This approach proves particularly valuable for benzoic acid synthesis, where the carboxylic acid group can be installed through selective oxidation of benzylic positions [14] [15] [16].
The oxidation of alkylbenzenes to benzoic acids proceeds through a complex radical mechanism involving initial hydrogen abstraction from the benzylic position. The presence of the aromatic ring significantly activates benzylic carbon-hydrogen bonds toward oxidative cleavage, enabling selective transformation under conditions that leave other alkyl groups unaffected [15] [16].
Potassium permanganate represents the most widely employed oxidizing agent for benzylic oxidations, particularly under hot acidic conditions. The mechanism involves initial formation of benzylic radicals, followed by rapid oxidation through multiple intermediates to ultimately afford carboxylic acid products [14] [17] [18].
| Starting Material | Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylbenzenes [14] [15] [16] | KMnO₄ (hot, acidic) | Reflux, H⁺ | Benzoic acids | 80-95% |
| Toluene derivatives [14] [15] [16] | Na₂Cr₂O₇/H₂SO₄ | Heat, acid | Benzoic acids | 75-90% |
| Substituted toluenes [17] | KMnO₄/H⁺ | Reflux | Substituted benzoic acids | Variable |
The reaction demonstrates excellent chemoselectivity, with primary, secondary, and tertiary benzylic positions all undergoing oxidation to carboxylic acids. However, tertiary benzylic positions lacking hydrogen atoms remain unreactive, providing opportunities for selective transformation in complex substrates [16] [19].
The synthesis of thiophene carboxylic acids requires specialized approaches due to the unique electronic properties of the thiophene ring system. Direct oxidation of thiophene substrates often leads to ring degradation, necessitating alternative strategies for carboxyl group installation [20] [21].
One particularly effective approach involves the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene using hypochlorite as the oxidizing agent. This method provides reliable access to thiophene-2-carboxylic acid under mild aqueous conditions [21].
An innovative method reported by researchers involves the reaction of thiophene with carbon tetrachloride and methanol in the presence of vanadium catalysts. This transformation produces methyl 2-thiophenecarboxylate through a complex mechanism involving methyl hypochlorite and formaldehyde intermediates [20].
Recent developments in oxidation chemistry have introduced novel methodologies for carboxylic acid synthesis. The use of transition metal catalysts, particularly vanadium, molybdenum, and iron complexes, has enabled the development of milder and more selective oxidation protocols [20].
The CCl₄/CH₃OH/catalyst system represents a particularly innovative approach, achieving oxidation through the in situ generation of methyl hypochlorite. This methodology demonstrates excellent functional group tolerance and provides access to ester products that can be readily hydrolyzed to carboxylic acids [20].
Industrial applications often employ air oxidation with cobalt catalysts, particularly for large-scale production of terephthalic acid from p-xylene. This approach offers significant environmental and economic advantages, utilizing molecular oxygen as the terminal oxidant [15].
Palladium-catalyzed cross-coupling reactions have revolutionized the construction of carbon-carbon bonds in organic synthesis, providing powerful tools for assembling complex molecular architectures with high efficiency and selectivity. These methodologies prove particularly valuable for thiophene chemistry, enabling the selective introduction of various substituents through well-defined catalytic cycles [22] [23] [24].
The Suzuki-Miyaura coupling represents one of the most versatile and widely applied cross-coupling methodologies, utilizing organoborane reagents to form carbon-carbon bonds under mild, functional group-tolerant conditions. This reaction has found extensive application in thiophene chemistry, enabling the construction of biaryl linkages and the introduction of complex substituents [23] [25] [26].
Recent studies have demonstrated the effectiveness of Suzuki-Miyaura coupling for functionalizing halogenated thiophenes. The reaction of 2-bromothiophene derivatives with various arylboronic acids proceeds efficiently using palladium acetate and SPhos ligand, providing products in yields ranging from 65-95% [23].
| Coupling Type | Substrates | Catalyst System | Typical Yields | Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura [22] [23] [25] [26] | Halothiophenes + boronic acids | Pd(OAc)₂/SPhos | 65-95% | Mild conditions, broad scope |
| Heck coupling [27] [28] | Halothiophenes + alkenes | Pd(OAc)₂/base | 70-97% | C-C bond formation |
| C-H activation [29] [30] [31] | Thiophenes + aryl halides | Pd complexes | 70-90% | No preactivation required |
The development of solvent-free, microwave-assisted Suzuki coupling has provided significant advantages in terms of reaction efficiency and environmental impact. Using aluminum oxide as solid support, thiophene oligomers can be prepared in remarkably short reaction times, with quaterthiophene obtained in 6 minutes and quinquethiophene in 11 minutes [32] [33] [34].
Sequential cross-coupling approaches offer powerful strategies for constructing complex substitution patterns through stepwise bond formation. The regioselective palladium-catalyzed coupling of dibromothiophenes with organometallic reagents enables the controlled introduction of different substituents at specific positions [35].
Studies on the site-selective sequential coupling of arylboronic acids with dibromothiophenes have revealed that transmetalation represents the rate-limiting step, while oxidative addition at the carbon-bromine bond adjacent to sulfur determines positional selectivity. This mechanistic understanding enables rational design of sequential coupling sequences [35].
The synthesis of 2-aryl-5-alkenyl-3,6-dibromothieno[3,2-b]thiophenes through sequential Suzuki and Heck reactions demonstrates the power of this approach. The reactions proceed with high regioselectivity at the C-2 and C-5 positions, providing access to π-extended thiophene systems with defined substitution patterns [28].
Direct C-H functionalization represents an emerging paradigm in cross-coupling chemistry, eliminating the need for substrate preactivation through halogenation or metallation. This approach offers significant advantages in terms of atom economy and synthetic efficiency [29] [30] [31].
Palladium-catalyzed direct arylation of thiophenes with aryl halides has been successfully demonstrated using various catalyst systems. The reaction typically proceeds through C-H activation at the most electron-rich positions of the thiophene ring, followed by oxidative addition, transmetalation, and reductive elimination steps [29] [31].
Microwave-assisted protocols for C-H arylation have proven particularly effective, enabling rapid reaction completion while maintaining high yields and selectivity. The use of γ-valerolactone as a green solvent combined with palladium nanoparticles embedded in cross-linked β-cyclodextrin provides an environmentally sustainable approach to C-H functionalization [31].
The development of highly active and selective palladium catalysts remains an active area of research in cross-coupling chemistry. The combination of palladium acetate with bulky, electron-rich phosphine ligands such as SPhos has proven particularly effective for challenging thiophene substrates [23].
The use of N-heterocyclic carbene ligands has opened new possibilities for catalyst design, providing enhanced stability and activity in demanding reaction environments. These catalysts demonstrate exceptional performance in direct C-H functionalization reactions, often enabling room-temperature transformations that would otherwise require elevated temperatures [29].
Recent advances in catalyst immobilization have enabled the development of recyclable systems that maintain high activity over multiple catalytic cycles. Polymer-supported palladium catalysts and palladium nanoparticles embedded in organic frameworks represent promising approaches for sustainable cross-coupling chemistry [31].
The integration of solid-phase synthesis methodologies with microwave-assisted heating has emerged as a powerful combination for efficient organic synthesis, offering significant advantages in terms of reaction rate, product purity, and environmental sustainability. These approaches prove particularly valuable for heterocyclic synthesis, enabling rapid access to diverse molecular libraries [36] [37] [38].
Solid-phase synthesis enables the attachment of substrates to polymer supports, facilitating product purification through simple filtration and washing procedures. This approach proves particularly valuable for thiophene synthesis, where the heterocyclic products can be readily purified by removing unreacted reagents and byproducts [39] [40].
The development of traceless linkers has significantly expanded the scope of solid-phase synthesis, enabling the attachment and subsequent release of products without leaving residual linking atoms. Silyl-based linkers have proven particularly effective for thiophene oligomer synthesis, providing stable attachment under reaction conditions while enabling clean product release through fluoride treatment [41].
| Technique | Support/Conditions | Advantages | Applications | Yields |
|---|---|---|---|---|
| Gewald reaction [39] [40] | PEG support, MW | Mild conditions, easy purification | Thiophene synthesis | 60-85% |
| Polymer-supported [42] [41] | Polystyrene resin | Traceless linkers, clean products | Oligomer synthesis | 70-90% |
| Flow synthesis [43] [44] | Continuous reactors | Scalable, efficient | Process chemistry | Variable |
The Gewald reaction has been successfully adapted to solid-phase conditions using polyethylene glycol as a soluble polymer support. The reaction of PEG-bound cyanoacetic ester with elemental sulfur and ketones under microwave irradiation provides efficient access to thiophene derivatives with moderate to high yields [39] [40].
Microwave irradiation provides rapid, uniform heating that significantly accelerates many organic reactions while often improving product yields and selectivity. The dielectric heating mechanism enables rapid temperature elevation throughout the reaction mixture, eliminating the thermal gradients associated with conventional heating methods [45] [38] [46].
The application of microwave heating to Vilsmeier-Haack formylation has demonstrated remarkable rate enhancements, with reactions that typically require hours under conventional heating completing in minutes under microwave irradiation. These accelerated conditions often provide improved product selectivity and reduced side product formation [36] [37].
Microwave-assisted Suzuki coupling has proven particularly successful for thiophene oligomer synthesis. The solvent-free coupling of thienyl boronic acids and esters with thienyl bromides using aluminum oxide as solid support enables rapid synthesis of highly pure oligomers. Quaterthiophene can be obtained in 6 minutes with 65% isolated yield, while quinquethiophene requires only 11 minutes for 74% yield [32] [33] [34].
Continuous flow synthesis represents an emerging paradigm that combines the advantages of microwave heating with enhanced heat and mass transfer characteristics of flow reactors. This approach enables precise control of reaction parameters while facilitating scale-up to production quantities [43] [44].
The development of heterogeneous catalysts specifically designed for flow applications has enabled highly efficient continuous synthesis of complex molecules. Benzoic acid resin (BAR) represents a notable example, providing both Baeyer-Villiger and phenol oxidation activities in a single heterogeneous catalyst suitable for continuous flow operation [44].
Flow synthesis enables precise temperature and residence time control, often enabling reaction optimization that would be challenging in batch reactors. The enhanced heat transfer characteristics of microreactors enable safe operation at elevated temperatures and pressures, expanding the accessible reaction space [43].
The combination of solid-phase synthesis, microwave heating, and flow processing represents a powerful approach to process intensification, enabling rapid, efficient synthesis with minimal environmental impact. These methodologies align with the principles of green chemistry by reducing solvent consumption, minimizing waste generation, and improving energy efficiency [46] [31].
Solvent-free microwave-assisted synthesis has demonstrated particular promise for sustainable organic synthesis. The elimination of organic solvents reduces environmental impact while often improving reaction rates and selectivity. The use of solid supports enables easy product recovery and catalyst recycling [32] [33] [34].
The development of biodegradable polymer supports and renewable solvent systems further enhances the sustainability profile of these methodologies. γ-Valerolactone has emerged as a particularly promising green solvent, demonstrating excellent performance in cross-coupling reactions while being derived from renewable biomass sources [31].
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